4,7-Dibromo-1,10-phenanthroline

Vue d'ensemble

Description

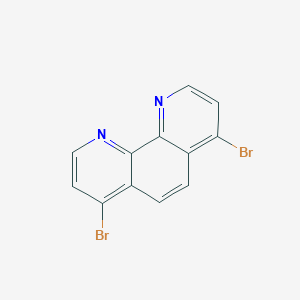

4,7-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 and a molecular weight of 338 . It appears as a very pale yellow to yellow crystal or powder .

Molecular Structure Analysis

The molecular structure of 4,7-Dibromo-1,10-phenanthroline consists of a phenanthroline core with bromine atoms substituted at the 4 and 7 positions .Physical And Chemical Properties Analysis

4,7-Dibromo-1,10-phenanthroline is a solid at 20°C . The compound has a melting point of 236°C .Applications De Recherche Scientifique

Synthetic Routes and Precursors

- Synthesis and Precursors: A study by Schmittel and Ammon (1998) described an efficient preparation of 4,7-dibromo phenanthrolines as precursors for macrocyclic oligophenanthrolines, emphasizing their use in nucleophilic aromatic substitution or Heck-coupling reactions (Schmittel & Ammon, 1998).

Molecular Structure and Bromination Methods

- Bromination and Molecular Structure: Y. Saitoh et al. (1997) demonstrated a method for bromating 1,10-phenanthroline with Br2 in the presence of S2Cl2 and pyridine, producing dibromides like 3,8-dibromo-1,10-phenanthroline, highlighting its application in molecular structure analysis through X-ray crystallography (Saitoh, Koizumi, Osakada, & Yamamoto, 1997).

DNA Binding and Biological Activity

- DNA Interaction and Biological Activity: A research by Brodie, Collins, and Aldrich-Wright (2004) investigated platinum(II) complexes containing derivatives of 1,10-phenanthroline, such as 4,7-dibromo-1,10-phenanthroline, focusing on their interaction with DNA and biological activity, which was quantified using cytotoxicity assays (Brodie, Collins, & Aldrich-Wright, 2004).

Electron Transport Materials

- Electron Transport and OLEDs: Bin et al. (2020) explored the use of 4,7-bisphenyl-1,10-phenanthroline (a derivative) in organic light-emitting diodes (OLEDs), emphasizing its electron transport properties, thermal stability, and enhancement of OLED efficiency and stability (Bin, Shi, Su, Han, Zhang, & Duan, 2020).

Electrochemical and Spectroscopic Properties

- Electrochemical Characteristics: Nycz, Wantulok, Sokolová, and others (2019) developed new methods for synthesizing 4,7-dichloro-1,10-phenanthrolines and studied their electrochemical properties, offering insights into their potential applications in various fields (Nycz, Wantulok, Sokolová, et al., 2019).

Redox Behavior and Mechanisms

- Reduction Mechanism Studies: Wantulok, Degano, Gál, and others (2020) analyzed the electrochemical behavior of 4,7-dichloro-1,10-phenanthrolines, shedding light on their redox properties and potential for various technological applications (Wantulok, Degano, Gál, Nycz, & Sokolová, 2020).

Supramolecular Magnetic Materials

- Magnetic Materials: Pakulski, Arczyński, and Pinkowicz (2019) reported the preparation and study of phenanthroline dioxothiadiazoles, including 4,7-dibromo derivatives, for constructing supramolecular magnetic materials (Pakulski, Arczyński, & Pinkowicz, 2019).

Safety and Hazards

Safety data sheets indicate that exposure to 4,7-Dibromo-1,10-phenanthroline should be avoided. Contact with skin and eyes should be prevented, and inhalation of dust, mist, gas, or vapors should be avoided. If exposed, it’s recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas .

Orientations Futures

4,7-Dibromo-1,10-phenanthroline has potential applications in various fields of research such as the preparation of dye-sensitized solar cells, as a building block in supramolecular chemistry, and as ligands . Its bromo-substituted phen could give access to reactions that fail with chloro-substituted phen .

Mécanisme D'action

Target of Action

4,7-Dibromo-1,10-phenanthroline is a classical ligand in coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes widely studied across many fields of chemistry, physics, biology, and medicine .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitutions of hydrogen followed by oxidation . This interaction results in the formation of new compounds .

Biochemical Pathways

It is known that the compound’s electrochemical properties have been investigated using cyclic voltammetry . The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT). It was shown that potentials of reduction and oxidation were in consistence with the level of HOMO and LUMO energies .

Pharmacokinetics

It is known that the compound has a high gi absorption and is a substrate for p-gp . It is also an inhibitor for CYP1A2 and CYP2C19 .

Result of Action

It is known that the compound’s interaction with its targets results in the formation of new compounds .

Action Environment

The action of 4,7-Dibromo-1,10-phenanthroline can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is also known that the compound should be handled in a well-ventilated environment and personal protective equipment should be used to avoid exposure .

Propriétés

IUPAC Name |

4,7-dibromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZAIDYHEKUXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464571 | |

| Record name | 4,7-dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156492-30-7 | |

| Record name | 4,7-dibromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of bromine atoms on the phenanthroline ring influence the photophysical properties of copper(I) complexes?

A1: Research indicates that the position of bromine substituents on the 1,10-phenanthroline ring significantly impacts the emission properties of copper(I) complexes. [] Specifically, [Cu(P^P)(N^N)][PF6] complexes incorporating 2,9-dibromo-1,10-phenanthroline exhibit blue-shifted emission maxima (λemmax) compared to complexes containing the 3,8- or 4,7-dibromo isomers, both in solution and solid-state. [] This suggests that the steric and electronic effects arising from bromine positioning directly influence the energy levels within the complex, consequently affecting the emitted light color.

Q2: Can 4,7-dibromo-1,10-phenanthroline be further modified to enhance its solubility?

A2: Yes, introducing alkyl chains at the 3 and 8 positions of 4,7-dibromo-1,10-phenanthroline can significantly improve its solubility. [] This modification is particularly relevant for applications requiring high concentrations of the compound, such as in certain material science or catalytic processes.

Q3: Are there efficient synthetic routes available for producing 4,7-dibromo-1,10-phenanthroline?

A3: Yes, researchers have developed a convenient method for synthesizing 4,7-dibromo-1,10-phenanthroline through a transhalogenation reaction using its dichloro analog, 4,7-dichloro-1,10-phenanthroline. [] This method avoids the use of expensive catalysts or toxic solvents, offering a more sustainable and cost-effective approach for its preparation.

Q4: What is the significance of studying copper(I) complexes containing 4,7-dibromo-1,10-phenanthroline?

A4: Copper(I) complexes featuring 4,7-dibromo-1,10-phenanthroline and various diphosphine ligands exhibit promising luminescent properties, particularly with high photoluminescence quantum yields observed in some cases. [] These findings suggest potential applications in areas like organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. Further research into their stability, processability, and device integration is crucial for realizing their full potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)

![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)